trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
“trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 895245-31-5 . It has a molecular weight of 231.29 and is a solid at room temperature . The IUPAC name for this compound is tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 231.29 . The storage temperature for this compound is between 2-8°C in a sealed, dry environment .Scientific Research Applications
Enantioselective Nitrile Anion Cyclization
- This compound is used in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yield and enantiomeric excess. This process is crucial for creating chiral pyrrolidine structures, a significant component in various pharmaceuticals and biologically active compounds (Chung et al., 2005).
Synthesis of Pyrrolidine Azasugars
- It serves as a key intermediate in the asymmetric synthesis of pyrrolidine azasugars. These azasugars have potential applications in medicinal chemistry, particularly as glycosidase inhibitors (Huang Pei-qiang, 2011).
Conformational Analysis of Proline Pyrrolidine Ring
- The introduction of tert-butyl group in trans- and cis-configurations on the pyrrolidine ring of proline derivatives (related to this compound) aids in the study of its conformational properties. This is important in understanding the role of proline in peptides and proteins (Koskinen et al., 2005).
Asymmetric Acylation and Reduction
- This compound is involved in the asymmetric acylation of carboxamide enolates and the stereoselective reduction of the resulting oxoamides. These processes are significant in the synthesis of various organic compounds with potential pharmaceutical applications (Ito et al., 1984).
Molybdenum(VI) Complexes Synthesis
- The compound contributes to the synthesis of molybdenum(VI) complexes, which are significant in inorganic chemistry and catalysis (Kopec et al., 2012).
Nitroxide Synthesis and Properties
- In the synthesis of highly strained nitroxides, this compound has shown high resistance to chemical reduction. Nitroxides are used as molecular probes in various scientific fields like biophysics and biomedical research (Zhurko et al., 2020).
Neuraminidase Inhibitors Design
- It is used in the design and synthesis of influenza neuraminidase inhibitors, which are crucial in antiviral drug development (Wang et al., 2001).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYZXCUGNIOCW-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895245-32-6 | |
Record name | 1,1-Dimethylethyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895245-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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